molecular formula C28H36FNaO11 B563404 Betamethasone β-D-Glucuronide Sodium Salt CAS No. 105088-07-1

Betamethasone β-D-Glucuronide Sodium Salt

Cat. No. B563404
M. Wt: 590.573
InChI Key: ZEFLDBQGUAWYGO-RPQAGTFSSA-M
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Description

Betamethasone β-D-Glucuronide Sodium Salt is a derivative of Betamethasone, a systemic corticosteroid used to relieve inflammation in various conditions . It has a molecular formula of C28H36FNaO11 and a molecular weight of 590.57 . It is a member of the API family and is classified as a steroid/hormone .


Synthesis Analysis

The synthesis of Betamethasone β-D-Glucuronide Sodium Salt involves glucuronidation, a metabolic process carried out by the human UDP-glucuronosyltransferase (UGT) family of enzymes . This biosynthetic reaction results in the conjugation of glucuronic acid to substrates containing sulfhydryl, hydroxyl, aromatic amino, or carboxylic acid moieties .


Molecular Structure Analysis

The molecular structure of Betamethasone β-D-Glucuronide Sodium Salt can be represented by the SMILES string: [Na+].C [C@H]1C [C@H]2 [C@@H]3CCC4=CC (=O)C=C [C@]4 © [C@@]3 (F) [C@@H] (O)C [C@]2 © [C@@]1 (O)C (=O)CO [C@@H]5O [C@@H] ( [C@@H] (O) [C@H] (O) [C@H]5O)C (=O) [O-] .


Physical And Chemical Properties Analysis

The physical and chemical properties of Betamethasone β-D-Glucuronide Sodium Salt include its molecular formula (C28H36FNaO11), molecular weight (590.57), and its SMILES representation . Further details about its physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Enhanced Drug Delivery Systems

Betamethasone Sodium Phosphate, a potent glucocorticoid with anti-inflammatory activity, has been formulated into mucoadhesive chitosan-sodium alginate nanoparticles for ophthalmic delivery, aiming for prolonged topical delivery to treat macular edema. This formulation demonstrated promising in vitro and in vivo release profiles, suggesting a potential for sustained drug delivery to the posterior segment of the eye (Shafie & Fayek, 2013).

Pharmacokinetic Studies

Studies have validated methods for quantitative determination of Betamethasone Sodium Phosphate and its metabolites in human plasma, highlighting its application in pharmacokinetic studies and bioequivalence research. For instance, an ultra-high pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed, demonstrating the compound medicine's usage for various glucocorticoid-sensitive diseases (Chen et al., 2016).

Impact on Fetal Development and Reproductive Function

Prenatal exposure to betamethasone has shown to cause intergenerational impairment of epididymal development in rats, raising concerns about its long-term effects on reproductive health. Such findings suggest careful consideration of antenatal glucocorticoid therapy's potential reproductive impacts (Kempinas et al., 2019).

Penetration Studies

Research on the penetration of topically applied betamethasone sodium phosphate into human aqueous humour has utilized Gas Chromatography combined with Negative Chemical Ionisation Mass Spectrometry (GCMS), providing insights into its ocular absorption and supporting its therapeutic applications (Watson et al., 1990).

Future Directions

The detection of β-glucuronidase activity, which is involved in the metabolism of Betamethasone β-D-Glucuronide Sodium Salt, is of great significance in biomedicine and environmental health . Recent advances have been made in the detection of β-glucuronidase activity, with sensors for β-glucuronidase activity detection attracting increased attention . These sensors, including colorimetric sensing, fluorescent sensing, and electrochemical sensing, offer rapid and reliable detection .

properties

CAS RN

105088-07-1

Product Name

Betamethasone β-D-Glucuronide Sodium Salt

Molecular Formula

C28H36FNaO11

Molecular Weight

590.573

IUPAC Name

sodium;6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C28H37FO11.Na/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37;/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37);/q;+1/p-1/t12-,15-,16-,17-,19?,20?,21?,22?,24?,25-,26-,27-,28-;/m0./s1

InChI Key

ZEFLDBQGUAWYGO-RPQAGTFSSA-M

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+]

synonyms

(11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl β-D-Glucopyranosiduronic Acid Sodium Salt; 

Origin of Product

United States

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